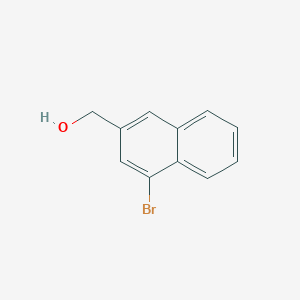

3-Hydroxy-1H-indole-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

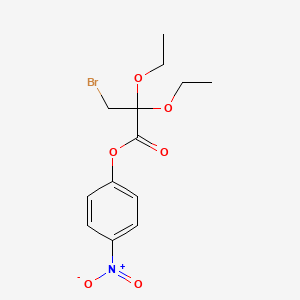

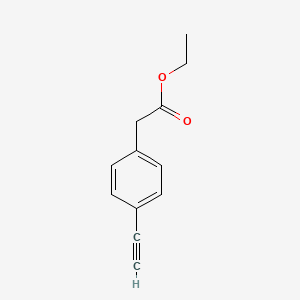

3-Hydroxy-1H-indole-6-carbonitrile is a heterocyclic compound with the following chemical formula: C9H6N2 . It belongs to the indole family, which is characterized by its benzopyrrole structure containing a benzenoid nucleus and a nitrogen atom. The indole nucleus plays a crucial role in various natural products, including indole alkaloids, fungal metabolites, and marine compounds. Physically, it appears as a crystalline, colorless substance with a specific odor .

Synthesis Analysis

The synthesis of This compound involves various methods. Researchers have explored multicomponent reactions (MCRs) as inherently sustainable strategies for generating complex molecules. These reactions combine more than two starting materials through covalent bonds in a single step, reducing solvent usage and energy requirements. MCRs are high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles. The indole nucleus serves as an essential precursor for biologically active structures, making it a valuable scaffold for drug development .

Molecular Structure Analysis

The molecular structure of This compound consists of an indole ring with a hydroxyl group (OH) at position 3 and a cyano group (CN) at position 6. The indole nucleus provides a versatile platform for functionalization, allowing for the synthesis of diverse derivatives .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including C–C and C–N coupling reactions. Its inherent functional groups (such as the carbonyl group, CO) facilitate these transformations. Researchers have explored its reactivity in the assembly of heterocyclic derivatives, such as carbazoles, triazoles, pyrazoles, pyrimidines, quinolines, and imidazoles .

将来の方向性

Future research should explore the pharmacological potential of derivatives derived from 3-Hydroxy-1H-indole-6-carbonitrile . Investigating its interactions with specific receptors, enzymatic pathways, and cellular processes could lead to the development of novel therapeutic agents. Additionally, further studies on its stability, bioavailability, and toxicity profiles are warranted .

特性

CAS番号 |

874303-93-2 |

|---|---|

分子式 |

C9H6N2O |

分子量 |

158.16 g/mol |

IUPAC名 |

3-hydroxy-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-7-8(3-6)11-5-9(7)12/h1-3,5,11-12H |

InChIキー |

NRUUVVQWZMWSAQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C#N)NC=C2O |

正規SMILES |

C1=CC2=C(C=C1C#N)NC=C2O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxo-7,8,9,10-tetrahydrobenzo[pqr]tetraphene-10-carboxylic acid](/img/structure/B3194822.png)

![3-Azabicyclo[3.3.1]nonan-9-one](/img/structure/B3194842.png)

![7-(Bromomethyl)thieno[3,2-D]pyrimidine](/img/structure/B3194868.png)

![methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3194879.png)

![Carbamic acid, [(2Z)-4-hydroxy-2-butenyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B3194904.png)